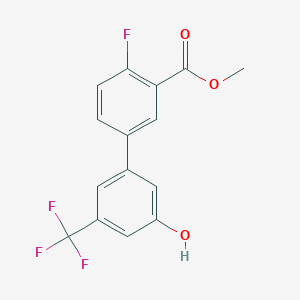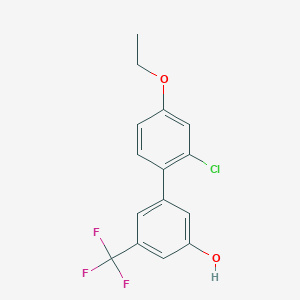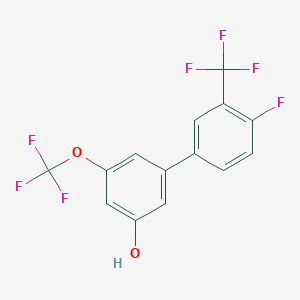
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% (5-3,5-DCFMP) is a chemical compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 343.37 g/mol and a melting point of 128-130°C. 5-3,5-DCFMP is mainly used as a reagent in organic synthesis and as a starting material in the production of other compounds. It has also been used in the fields of biochemistry and physiology.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used in the synthesis of nanomaterials and in the preparation of polymeric materials for use in biomedical applications.
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the trifluoromethyl group of the compound can interact with certain proteins in the body, leading to changes in their structure and function. It is also believed that the compound can interact with certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. Additionally, it has been reported to have antifungal, antimicrobial, and anti-cancer activities in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, its solubility in aqueous solutions is limited, and it can be difficult to purify after synthesis.
Future Directions
The potential future directions for 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine, biochemistry, and physiology. Additionally, further research should be conducted into the synthesis of other compounds derived from 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95%, such as polymers, pharmaceuticals, and dyes. Finally, further research should be conducted into the potential use of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% in nanomaterials and biomedical applications.
Synthesis Methods
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3,5-dicarboxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. This reaction yields 5-(3,5-dicarboxyphenyl)-3-trifluoromethanesulfonate. In the second step, the trifluoromethanesulfonate is reduced with sodium borohydride to yield 5-(3,5-dicarboxyphenyl)-3-trifluoromethylphenol.
properties
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O5/c16-15(17,18)11-4-8(5-12(19)6-11)7-1-9(13(20)21)3-10(2-7)14(22)23/h1-6,19H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDNEJJQTMMYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686742 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-84-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)